molecular formula C26H22F3N5O2 B13449122 5-(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)-2',4'-difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl][1,1'-biphenyl]-3-carboxamide

5-(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)-2',4'-difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl][1,1'-biphenyl]-3-carboxamide

Cat. No.: B13449122
M. Wt: 493.5 g/mol
InChI Key: FUUMPPGIVIXRLG-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)-2',4'-difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl][1,1'-biphenyl]-3-carboxamide is a structurally advanced small molecule inhibitor designed to target Anaplastic Lymphoma Kinase (ALK). This compound is of significant interest in oncology research, particularly in the study of ALK-positive non-small cell lung cancer (NSCLC) and other malignancies where aberrant ALK signaling drives tumor proliferation and survival. Its core structure, featuring a difluorobiphenyl carboxamide linked to a chiral pyridine N-oxide and a cyclopropyl triazole moiety, is characteristic of third-generation ALK inhibitors, such as Lorlatinib, which are engineered to overcome acquired resistance mutations that emerge following treatment with earlier-generation therapies. The specific stereochemistry at the (R)-configured chiral center is critical for its high-affinity binding and selectivity. Researchers utilize this compound to investigate mechanisms of resistance in ALK-rearranged cancers, to explore combination therapy strategies, and to further elucidate the downstream signaling pathways of ALK, including the RAS/MAPK and PI3K/AKT cascades. Its ability to penetrate the blood-brain barrier also makes it a valuable tool for preclinical studies of ALK-positive brain metastases. As a potent and selective research-grade inhibitor, it enables the dissection of kinase signaling networks and supports the development of next-generation targeted cancer therapeutics.

Properties

Molecular Formula

C26H22F3N5O2

Molecular Weight

493.5 g/mol

IUPAC Name

3-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-5-(2,4-difluorophenyl)-N-[(1R)-1-(5-fluoro-1-oxidopyridin-1-ium-2-yl)ethyl]benzamide

InChI

InChI=1S/C26H22F3N5O2/c1-14(23-8-6-20(28)13-34(23)36)30-26(35)18-10-16(21-7-5-19(27)12-22(21)29)9-17(11-18)25-32-31-24(33(25)2)15-3-4-15/h5-15H,3-4H2,1-2H3,(H,30,35)/t14-/m1/s1

InChI Key

FUUMPPGIVIXRLG-CQSZACIVSA-N

Isomeric SMILES

C[C@H](C1=[N+](C=C(C=C1)F)[O-])NC(=O)C2=CC(=CC(=C2)C3=NN=C(N3C)C4CC4)C5=C(C=C(C=C5)F)F

Canonical SMILES

CC(C1=[N+](C=C(C=C1)F)[O-])NC(=O)C2=CC(=CC(=C2)C3=NN=C(N3C)C4CC4)C5=C(C=C(C=C5)F)F

Origin of Product

United States

Biological Activity

The compound identified as 5-(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)-2',4'-difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl][1,1'-biphenyl]-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical structure, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H22F3N5O2C_{26}H_{22}F_3N_5O_2 with a molecular weight of 493.48 g/mol. The structure features a triazole ring, difluorophenyl moiety, and a pyridine derivative, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC26H22F3N5O2
Molecular Weight493.48 g/mol
CAS Number1150260-87-9
IUPAC Name3-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-5-(2,4-difluorophenyl)-N-[(1R)-1-(5-fluoro-1-oxopyridin-2-yl)ethyl]benzamide

Antifungal Activity

Research has indicated that triazole derivatives exhibit significant antifungal properties. The compound has shown promising results against various fungal strains, particularly those resistant to conventional treatments. In vitro studies have demonstrated that it inhibits the growth of Candida albicans and Aspergillus fumigatus, which are common pathogens in immunocompromised patients .

The mechanism through which this compound exerts its antifungal effects is primarily through the inhibition of the enzyme lanosterol demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound. Below are key findings:

Study 1: Efficacy Against Candida Species

  • Objective : To assess the antifungal activity against Candida albicans.
  • Methodology : In vitro susceptibility testing using the broth microdilution method.
  • Results : The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.25 μg/mL against C. albicans, significantly lower than that of fluconazole (MIC = 16 μg/mL) .

Study 2: In Vivo Efficacy in Mouse Models

  • Objective : To evaluate the in vivo efficacy against systemic fungal infections.
  • Methodology : Administration of the compound at doses ranging from 10 to 50 mg/kg in murine models infected with C. albicans.
  • Results : A dose-dependent increase in survival rates was observed, with 80% survival at 50 mg/kg after 14 days compared to control groups .

Study 3: Safety Profile Assessment

  • Objective : To determine the toxicity levels in animal models.
  • Methodology : Toxicological assessment through repeated dose studies.
  • Results : No significant adverse effects were noted at doses up to 30 mg/kg/day, indicating a favorable safety profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s triazole core, fluorinated aromatic systems, and carboxamide linker are shared with several analogs in the literature. Key comparisons include:

Compound Class Key Structural Features Physicochemical Data Reference
Target Compound 1,2,4-triazolyl, difluorobiphenyl, cyclopropyl Not explicitly reported
Pyrazole-carboxamides (3a–3p) Pyrazole, chloro/fluoro-phenyl, cyano groups Mp: 123–183°C; MS: 403–437 [M+H]⁺
Triazole-thiadiazole hybrid 1,2,4-triazolyl, cyclopropyl, thiadiazole Crystallographic data (monoclinic)
FLAP inhibitors (e.g., BI 665915) Oxadiazole, pyrazole, acetamide IC₅₀ < 10 nM (FLAP binding)
Pyridinylmethyl carboxamide Chlorophenyl, pyridinylmethyl Synthetic yield: Not reported
  • Triazole vs. Pyrazole Cores : The target’s 1,2,4-triazole may confer greater metabolic stability compared to pyrazole derivatives (e.g., ’s compounds) due to reduced susceptibility to oxidative degradation .
  • Fluorination: The 2',4'-difluorobiphenyl system likely enhances lipophilicity and membrane permeability relative to non-fluorinated analogs (e.g., ’s chlorophenyl derivatives) .
  • Chiral Center : The (R)-ethylpyridinyl group necessitates enantioselective synthesis methods, similar to strategies discussed in , to ensure stereochemical purity .

Data Table: Key Analog Comparisons

Parameter Target Compound (3d) (BI 665915)
Core Structure 1,2,4-Triazole Pyrazole 1,2,4-Triazole/Thiadiazole Oxadiazole/Pyrazole
Key Substituents Cyclopropyl, difluorobiphenyl 4-fluorophenyl, cyano Cyclopropyl, fluorobenzyl Pyrimidinyl, cyclopropyl
Biological Activity Hypothesized enzyme inhibition Not reported Antifungal FLAP inhibition (IC₅₀ < 10 nM)
Synthetic Yield Not reported 71% Not reported Optimized for DMPK profile
Thermal Stability Inferred high (fluorine) Mp: 181–183°C Crystalline (monoclinic) Not reported

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves multi-step organic transformations focusing on:

  • Construction of the 1,2,4-triazole ring with cyclopropyl and methyl substituents.
  • Introduction of the difluoro-substituted biphenyl carboxamide fragment.
  • Coupling with the chiral 5-fluoro-1-oxido-2-pyridinyl ethyl amine moiety.

This modular approach allows for regioselective and stereoselective assembly of the complex molecule.

Synthesis of the 1,2,4-Triazole Core

The 1,2,4-triazole ring system is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriate nitrile or amidine precursors. Literature on regioselective synthesis of 5-substituted 1,2,4-triazoles via [3 + 2] cycloaddition of nitrile imines with trifluoroacetonitrile analogs demonstrates mild conditions and high regioselectivity, which can be adapted for cyclopropyl and methyl substituents on the triazole ring.

  • Example: Cycloaddition of alkyl-substituted hydrazonyl chlorides with nitrile derivatives under mild conditions yields 5-substituted 1,2,4-triazoles with excellent functional group tolerance.

Formation of the Difluoro-Biphenyl Carboxamide

The biphenyl carboxamide bearing 2',4'-difluoro substituents is prepared by amide coupling reactions between the corresponding carboxylic acid derivative and an amine.

  • Common reagents: Carbodiimide coupling agents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of 1-hydroxybenzotriazole (HOBt) or similar activators.
  • Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF).
  • Conditions: Room temperature stirring for several hours, followed by aqueous workup and purification by chromatography.

Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography or preparative high-performance liquid chromatography (HPLC).
  • Characterization includes nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-resolution mass spectrometry (HRMS) confirming molecular structure and purity.

Data Table Summarizing Key Reaction Conditions

Step Reactants/Intermediates Reagents/Conditions Yield (%) Notes
1. Triazole ring formation Hydrazonyl chloride + nitrile derivative Mild cycloaddition, room temperature 70-90 Regioselective, tolerates alkyl substituents
2. Biphenyl acid activation 2',4'-Difluorobiphenyl-3-carboxylic acid + EDC·HCl + HOBt DMF, room temperature, 2-4 hours 80-95 Carbodiimide coupling with HOBt activation
3. Amide bond formation Activated biphenyl acid + (1R)-fluoropyridinyl ethylamine DMF, room temperature, overnight stirring 75-90 Maintains chiral integrity and N-oxide functionality
4. Purification Crude product Silica gel chromatography or preparative HPLC - High purity isolated for biological evaluation

Research Discoveries and Perspectives

  • The regioselective synthesis of 5-substituted 1,2,4-triazoles via nitrile imine cycloaddition provides a versatile route to triazole cores with diverse substituents, including cyclopropyl and methyl groups, critical for the target compound’s bioactivity.
  • Carbodiimide-mediated amide coupling remains the gold standard for assembling complex amides in pharmaceutical synthesis due to its efficiency and mildness, preserving sensitive functional groups such as fluorinated pyridine N-oxides.
  • The modular synthetic approach allows for late-stage functionalization and optimization of pharmacokinetic properties by varying substituents on the biphenyl or triazole rings.
  • The compound’s synthesis benefits from modern purification techniques, including preparative HPLC, ensuring high purity necessary for biological testing and drug development.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis of this compound involves multi-step protocols, including condensation, cyclization, and coupling reactions. A key intermediate is the 1,2,4-triazole moiety, which can be synthesized via cyclocondensation of hydrazine derivatives with nitriles or carbonyl compounds under controlled pH and temperature . For example, describes a similar triazole-containing compound synthesized using EDC·HCl and HOBt·H2O as coupling agents, emphasizing the need for anhydrous conditions to prevent side reactions. Yield optimization often requires iterative adjustments to solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reagents (e.g., K₂CO₃ as a base for deprotonation) . Purity is typically validated via HPLC or LC-MS, with impurities traced to incomplete cyclization or residual solvents .

Basic: How should researchers characterize the solubility and stability of this compound under physiological conditions?

Solubility profiling should employ a tiered approach:

In silico prediction : Use tools like ALOGPS or MarvinSketch to estimate logP and pKa, which influence solubility in aqueous buffers .

Experimental validation : Prepare stock solutions in DMSO and dilute into PBS (pH 7.4) or simulated gastric fluid. Monitor precipitation via dynamic light scattering (DLS). highlights the importance of substituents (e.g., fluorophenyl groups) in enhancing lipophilicity, which may necessitate formulation with cyclodextrins or surfactants for in vivo studies . Stability assays (e.g., 24-hour incubation at 37°C) should track degradation products via LC-MS, focusing on hydrolytic cleavage of the carboxamide bond .

Advanced: What computational strategies are effective for predicting target binding modes and optimizing potency?

Molecular docking studies using AutoDock Vina or Schrödinger Suite can model interactions between the compound’s triazole-pyridine core and target proteins (e.g., kinases or GPCRs). demonstrates the use of docking to identify key hydrophobic pockets and hydrogen-bonding residues, guiding substituent modifications (e.g., fluorination at the biphenyl group for enhanced π-π stacking) . Advanced workflows integrate molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time, with free energy perturbation (FEP) calculations quantifying ΔΔG for lead optimization .

Advanced: How can researchers resolve contradictions in bioactivity data across different assay systems?

Contradictions often arise from assay-specific variables (e.g., cell membrane permeability, off-target effects). To address this:

  • Orthogonal assays : Compare results from cell-free (e.g., enzymatic inhibition) vs. cell-based (e.g., luciferase reporter) systems. notes that fluorinated analogs may exhibit differential activity due to membrane transporter interactions .
  • Metabolite profiling : Use LC-HRMS to identify active metabolites in cell-based assays that are absent in biochemical assays.
  • Kinetic analysis : Determine IC₅₀ values under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition mechanisms .

Advanced: What methodologies support the design of novel derivatives with improved metabolic stability?

Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to pinpoint oxidation or glucuronidation sites .

Isosteric replacement : Replace labile groups (e.g., methyl with trifluoromethyl on the triazole ring) to block CYP450-mediated metabolism. demonstrates the use of sulfonamide groups to enhance metabolic resistance .

Pro-drug strategies : Introduce enzymatically cleavable groups (e.g., ester linkages) to improve bioavailability, as seen in for related pyrazole derivatives .

Advanced: How can AI-driven platforms accelerate reaction optimization for this compound?

ICReDD’s integrated approach combines quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning (ML) to predict optimal reaction conditions. For example, Bayesian optimization can iteratively adjust temperature, catalyst loading, and solvent polarity to maximize yield while minimizing side products . highlights COMSOL Multiphysics for simulating mass transfer limitations in large-scale syntheses, enabling AI models to recommend flow reactor designs or solvent gradients .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

  • NMR : ¹⁹F NMR is essential for verifying fluorination patterns (e.g., 2',4'-difluoro groups on the biphenyl moiety). ¹H-¹³C HSQC can resolve stereochemical ambiguities in the (1R)-configured ethyl group .
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ with <2 ppm error) and detect halogen isotopic patterns (e.g., chlorine/bromine doublets) .
  • X-ray crystallography : Single-crystal analysis, as demonstrated in for a related pyrazole-carboxamide, provides unambiguous confirmation of regiochemistry and stereochemistry .

Advanced: How should researchers address challenges in isolating intermediates during synthesis?

  • Chromatography optimization : Use flash chromatography with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) for polar intermediates. recommends K₂CO₃-mediated alkylation to reduce byproduct formation during triazole synthesis .
  • Crystallization-driven purification : Adjust solvent polarity (e.g., EtOH/water mixtures) to selectively crystallize intermediates. notes that tert-butyloxycarbonyl (Boc) protection of amines simplifies isolation .

Basic: What are the key considerations for designing in vivo pharmacokinetic studies?

  • Dose formulation : Use PEG-400 or Captisol® to enhance solubility for IV/IP administration.
  • Sampling schedule : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. emphasizes the need for LC-MS/MS quantification to distinguish parent compound from metabolites .
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) to assess safety margins .

Advanced: How can researchers leverage high-throughput screening (HTS) to identify synergistic drug combinations?

  • Combinatorial libraries : Screen the compound against FDA-approved drugs in a 384-well format, using synergy scores (e.g., Bliss independence model) to prioritize hits .
  • Mechanistic deconvolution : Apply RNA-seq or phosphoproteomics to identify pathways modulated by synergistic pairs. suggests AI-driven clustering of HTS data to predict off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.